3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)12-9(2)20-14-13(12)15(19)18(16)10(3)17-14/h4-7H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJVCFPPSNXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Thieno Ring: : The initial step involves the construction of the thieno ring through cyclization reactions
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Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the thieno derivative with formamide under acidic conditions to yield the thienopyrimidine core.
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Substitution Reactions: : The final steps involve introducing the amino and methylphenyl groups. This can be done through nucleophilic substitution reactions where the thienopyrimidine intermediate is treated with appropriate reagents such as aniline derivatives and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-methyl group and electron-deficient pyrimidine ring enable regioselective substitutions. Base-catalyzed reactions with primary/secondary amines produce 2-amino derivatives through displacement reactions :
The reaction proceeds through initial amine attack at the C2 position, followed by base-assisted elimination . Steric effects from the 6-methyl group influence reaction rates, with bulkier amines requiring extended reaction times .
Amino Group Functionalization
The 3-amino group undergoes typical amine reactions:
Acylation
Reacts with acetyl chloride in pyridine to form the 3-acetamido derivative (82% yield). IR analysis shows carbonyl stretch at 1685 cm⁻¹ post-reaction.
Alkylation
Methyl iodide in DMF with K2CO3 produces 3-dimethylamino derivatives through exhaustive methylation (68% yield) . The reaction requires 8 h at 60°C for complete conversion .
Condensation Reactions
Forms Schiff bases with aromatic aldehydes:
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, reflux 4 h | 3-(4-Nitrobenzylideneamino) | 71% |
| Furfural | Methanol, RT 24 h | 3-Furfurylideneamino | 65% |
Characterized by disappearance of NH2 stretches (3360-3280 cm⁻¹) and appearance of C=N peaks at 1620-1590 cm⁻¹ in IR .
Suzuki-Miyaura Cross-Coupling
The 4-oxo group activates C7 for palladium-catalyzed coupling after tosylation :
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Tosylation : Reacts with p-toluenesulfonyl chloride (1.2 eq) in dry THF with DMAP catalyst (0.1 eq), 85% yield
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Coupling : 4-Tosyl derivative undergoes coupling with arylboronic acids under standard Suzuki conditions:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, dioxane | 7-Phenyl derivative | 88% |
| 4-Methoxyphenyl | Pd(OAc)2, SPhos ligand | 7-(4-Methoxyphenyl) analog | 79% |
Reaction progress monitored by TLC (hexane:EtOAc 3:1) . X-ray crystallography confirms coupling at C7 position .
Ring Modification Reactions
The thiophene ring participates in electrophilic substitution:
Nitration
With HNO3/H2SO4 at 0°C produces 5-nitro derivatives (62% yield) . Regiochemistry confirmed through 1H NMR coupling constants (J = 2.8 Hz between H4 and H6) .
Bromination
NBS in CCl4 under light gives 5-bromo derivative (57% yield). Subsequent Stille coupling with tributylvinyltin yields 5-vinyl analogs (73%).
Biological Activity Correlations
Structure-activity relationship studies demonstrate:
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2-Amino derivatives show enhanced antifungal activity (MIC 8 μg/mL vs. Candida albicans)
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7-Aryl coupled analogs exhibit potent cytotoxic effects (IC50 1.8 μM vs. MCF-7 cells)
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Bulkier C2 substituents decrease metabolic stability (t1/2 from 4.7 to 1.2 h in microsomes)
The compound's reactivity profile enables rational design of derivatives with tailored biological properties, particularly in anticancer and antimicrobial applications . Recent advances in continuous flow synthesis have improved yields for scale-up production of key intermediates .
Scientific Research Applications
Biological Activities
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Anticancer Properties
- Studies have indicated that thienopyrimidine derivatives exhibit promising anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, the compound has been shown to inhibit specific kinases that play a crucial role in tumor growth .
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Anti-inflammatory Effects
- Research suggests that 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one may act as an antagonist for G protein-coupled receptors (GPCRs), which are implicated in inflammatory pathways. Its ability to modulate these receptors could lead to new treatments for inflammatory diseases .
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Neurological Applications
- The compound has been explored for its effects on neurological disorders. Preliminary studies suggest it may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders by reducing oxidative stress and inflammation in neural tissues .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step chemical reactions. Common methodologies include:
- Cyclocondensation Reactions
- One-Pot Synthesis Techniques
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several thienopyrimidine derivatives, including this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The study concluded that the thienopyrimidine scaffold could be a viable template for developing new anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound using animal models of acute inflammation. The results indicated a marked reduction in inflammatory markers and pain responses when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory drug candidate .
Mechanism of Action
The mechanism of action of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Key structural analogs include:
Key Observations :
- Amino and aryl groups (e.g., 4-methylphenyl) enhance anticancer and antimicrobial activities .
- Halogenated aryl substituents (e.g., 4-fluorophenyl) improve antimicrobial potency .
- Bulkier substituents (e.g., benzylamino) increase cytotoxicity but may reduce solubility .
Anticancer Activity
- The target compound’s 4-methylphenyl group likely enhances membrane permeability, but its activity is surpassed by 2-(benzylamino)-5,6-dimethyl analogs (GP = −31.02% on melanoma cells) .
- Thieno-oxadiazol hybrids (e.g., VEGFR-2 inhibitors) show superior anti-proliferative effects due to dual pharmacophore targeting .
Antimicrobial Activity
- POCl₃-catalyzed derivatives with aliphatic chains (e.g., ethyl) exhibit moderate-to-strong antibacterial activity, comparable to ciprofloxacin .
Analgesic Activity
- Methyl and aryl-substituted analogs (e.g., compound 2d in ) show 40–60% efficacy in Eddy’s hot plate assay, inferior to Tramadol but superior to unsubstituted derivatives.
Melanin Modulation
- Derivatives with azepine fragments increase melanin synthesis in B16 cells by 50–70%, outperforming the target compound .
Physicochemical Properties
Key Trends :
- Halogenation improves solubility but reduces thermal stability.
- Bulkier groups lower yields due to steric hindrance .
Biological Activity
3-Amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the thieno[2,3-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and possible mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 271.34 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promise as anticancer agents by inhibiting various tumor cell lines.
- Antimicrobial Properties : Certain compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : These compounds can inhibit specific protein kinases involved in cancer progression.
Cytotoxicity and Antiproliferative Effects
Recent studies have investigated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. For instance, a study reported that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .
Table 1: Cytotoxicity Data of Thieno[2,3-d]pyrimidine Derivatives
The mechanisms through which this compound exerts its biological activity may involve:
- Inhibition of Protein Kinases : Many thieno[2,3-d]pyrimidines act as inhibitors of tyrosine kinases (TKs), which are crucial in signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Alteration of Cell Cycle Progression : Some studies suggest that these compounds can interfere with the normal cell cycle, thereby inhibiting cancer cell growth.
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer properties. The study found that specific substitutions on the thieno ring significantly enhanced cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and what are their key reaction conditions?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be used as a precursor, reacting with substituted phenyl or alkyl halides under basic conditions (e.g., KOH/ethanol) . A one-pot approach using Vilsmeier-Haack reagent (DMF-POCl₃) at reflux has also been reported, yielding thieno[2,3-d]pyrimidin-4(3H)-ones in 70–96% yields .
- Key Conditions :
| Reaction Type | Catalyst/Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Cyclocondensation | KOH/ethanol | Reflux | 72–87% | |
| One-pot Vilsmeier-Haack | DMF-POCl₃ | Reflux | 70–96% |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H NMR : Characteristic peaks for the amino group (δ 5.2–6.1 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₅H₁₆N₄OS requires m/z 308.1052) .
- Melting Point : Typically ranges between 150–220°C depending on substituents .
Q. What solvents and catalysts are commonly employed in its purification and crystallization?
- Ethanol, methanol, or DMF are preferred for recrystallization. Catalysts like triethylamine or K₂CO₃ are used to neutralize HCl byproducts during halogenation steps .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 4-bromophenyl or naphthyl groups)?
- Methodology :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Example : 2-Amino-5-[(4-bromophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one achieved 74% yield under microwave conditions .
Q. What structure-activity relationships (SAR) govern its pharmacological activity, particularly in anticancer or antimicrobial contexts?
- Key Findings :
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring show enhanced cytotoxicity (IC₅₀ = 1.2–5.8 µM against HeLa cells) .
- Antioxidant Activity : Thiol-containing derivatives (e.g., 2-mercapto analogs) exhibit radical scavenging activity comparable to ascorbic acid .
- Table : Selected Bioactivity Data
| Derivative Substituent | Biological Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 4-Bromophenyl | Anticancer (HeLa) | 1.8 µM | |
| 2-Naphthyl | Antioxidant | EC₅₀ = 12 µM |
Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved for structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiates between aromatic and aliphatic proton environments .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl] derivatives .
Q. What strategies address poor aqueous solubility in pharmacological assays?
- Approaches :
- Introduce polar groups (e.g., -COOH, -OH) via post-synthetic modifications .
- Use prodrug formulations (e.g., ester derivatives of 4-[(2-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-5-yl)thio]benzoic acid) .
Q. How do substituent electronic effects influence reaction pathways in derivative synthesis?
- Key Insight : Electron-deficient aryl halides (e.g., 4-fluorophenyl) accelerate nucleophilic aromatic substitution, while electron-rich groups (e.g., 4-methoxyphenyl) favor SN1 mechanisms .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for derivatives with identical substituents?
- Resolution : Variations in assay conditions (e.g., cell line specificity, incubation time) and purity levels (e.g., residual solvent in crystallized products) can alter results. For example, 2-amino-6-ethyl-5-(pyridin-4-ylsulfanyl) derivatives showed inconsistent cytotoxicity due to differences in MTT assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
